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molecular formula C10H15N3O5S B8666201 2-{2-[(2-Aminoethyl)amino]-5-nitrobenzene-1-sulfonyl}ethan-1-ol CAS No. 105652-75-3

2-{2-[(2-Aminoethyl)amino]-5-nitrobenzene-1-sulfonyl}ethan-1-ol

Cat. No. B8666201
M. Wt: 289.31 g/mol
InChI Key: SMPHMIJKBLNKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992589

Procedure details

132.85 g of 2-chloro-5-nitrophenyl hydroxyethyl sulfone are added at 65°-70° C. with stirring to 250 g of 1,2-diaminoethane in the course of 15 minutes, and the mixture is stirred at this temperature for a further 15 minutes. The reaction mixture is then allowed to cool down to room temperature with stirring and is poured onto 1 l of ice-water, and the product is isolated by filtration. This gives 139.6 g (2-β-aminoethylamino)-5-nitrophenyl hydroxyethyl sulfone having a melting point of 147° C. and a purity of >98%, which corresponds to a yield of 94.5% of theory, relative to starting 2-chloro-5-nitrophenyl hydroxyethyl sulfone.
Quantity
132.85 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
(2-β-aminoethylamino)-5-nitrophenyl hydroxyethyl sulfone
Quantity
139.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][S:4]([C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1Cl)(=[O:6])=[O:5].[NH2:17][CH2:18][CH2:19][NH2:20]>>[OH:1][CH2:2][CH2:3][S:4]([C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1[NH:17][CH2:18][CH2:19][NH2:20])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
132.85 g
Type
reactant
Smiles
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
NCCN
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
(2-β-aminoethylamino)-5-nitrophenyl hydroxyethyl sulfone
Quantity
139.6 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at this temperature for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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